1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Daurinoline can be synthesized through various chemical reactions involving isoquinoline derivatives.
Industrial Production Methods
Industrial production of Daurinoline involves extraction from natural sources such as Menispermum dauricum. The roots are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Daurinoline .
Chemical Reactions Analysis
Types of Reactions
Daurinoline undergoes several types of chemical reactions, including:
Oxidation: Daurinoline can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Daurinoline into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another on the Daurinoline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Daurinoline, each with unique pharmacological properties .
Scientific Research Applications
Daurinoline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-tumor agent and its protective effects against cerebral ischemic injury.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents
Mechanism of Action
Daurinoline exerts its effects through several molecular targets and pathways:
Anti-tumor Activity: Daurinoline inhibits the proliferation, migration, and invasion of chemo-resistant non-small cell lung cancer cells by reversing epithelial-mesenchymal transition and Notch-1 signaling.
Cerebral Ischemic Injury: Daurinoline protects against cerebral ischemic injury by exerting a relaxation effect on the basilar artery and improving microcirculation in the cerebral pia mater.
Comparison with Similar Compounds
Similar Compounds
Dauriciline: An alkaloid with similar pharmacological properties to Daurinoline.
O-methyldauricine: A derivative of Dauricine with additional methoxy groups.
Uniqueness
Daurinoline is unique due to its potent anti-tumor activity and its ability to protect against cerebral ischemic injury. Its molecular structure allows it to interact with specific targets and pathways that are not as effectively modulated by similar compounds .
Properties
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHNXDZCYDPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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